![molecular formula C15H12ClNO2 B042584 N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide CAS No. 65854-71-9](/img/structure/B42584.png)

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

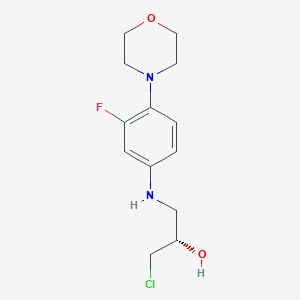

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is a chemical compound with potential interest in various scientific fields due to its unique structure and properties. While specific studies on this exact molecule were not found, related compounds have been synthesized and analyzed, providing insights into potential characteristics and applications of similar acetamide derivatives.

Synthesis Analysis

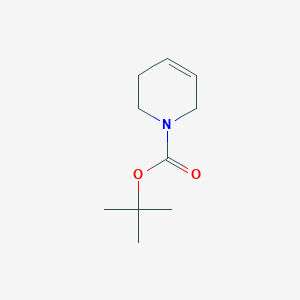

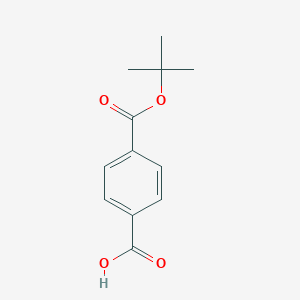

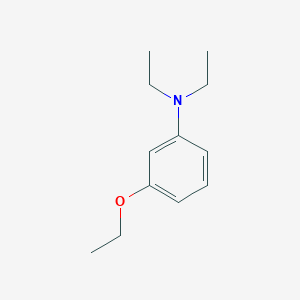

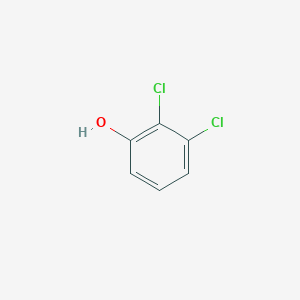

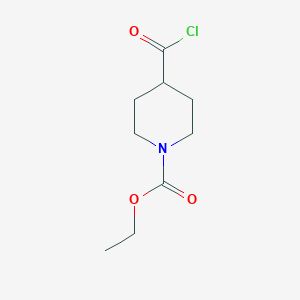

The synthesis of related acetamide derivatives often involves multi-step chemical reactions, including acetylation, chloroacetylation, and reactions with various reagents to introduce specific functional groups or to modify the molecular structure to achieve the desired compound (Chi et al., 2018). For instance, compounds such as N-(3-chloro-4-fluorophenyl) acetamides have been synthesized through reactions involving specific substitutions at phenyl and benzofuran positions (Sunder & Maleraju, 2013).

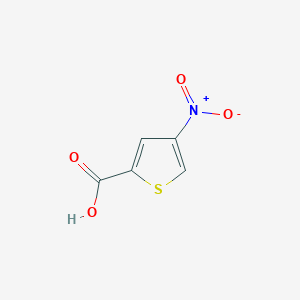

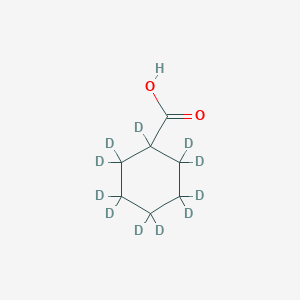

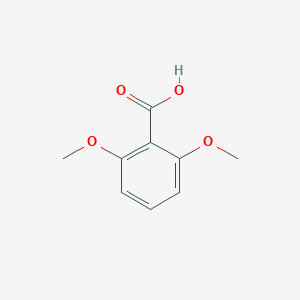

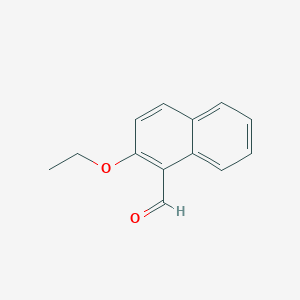

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using X-ray diffraction analysis, demonstrating how non-covalent interactions such as hydrogen bonding play a significant role in the supramolecular architecture of these compounds. For example, N-(5-chloro-2-hydroxy-phenyl)-acetamide shows a 1D–3D structure due to classical hydrogen bonding and other interactions (Chi et al., 2018).

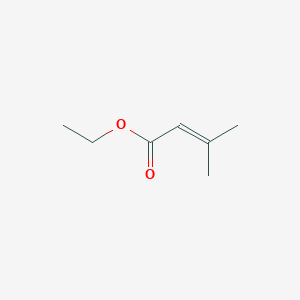

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include nucleophilic substitution, where the acetamide group plays a crucial role in the reaction mechanism. These compounds can undergo various chemical transformations, leading to a wide range of products with different chemical and physical properties (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points and solubility, are influenced by their molecular structure. X-ray crystallography provides detailed information about the crystal packing, which can be used to understand the compound's physical properties better (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity and stability, are determined by their functional groups and molecular structure. Studies on related compounds reveal that the acetamide group contributes significantly to the compound's overall chemical behavior, affecting its reactivity towards various reagents and conditions (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Crystal Structure Analysis

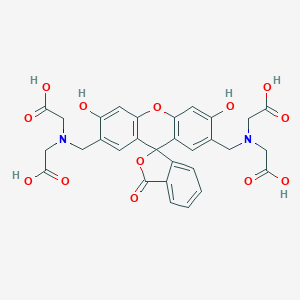

The study of crystalline compounds closely related to N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide reveals insights into their molecular and crystal structures. For instance, the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been characterized by X-ray diffraction analysis, showcasing the supramolecular architectures that involve various hydrogen bonds and non-covalent interactions. These weak interactions contribute to the formation of 1D–3D structures within the compounds, highlighting the significance of non-covalent associations in crystal packing (Chi et al., 2018).

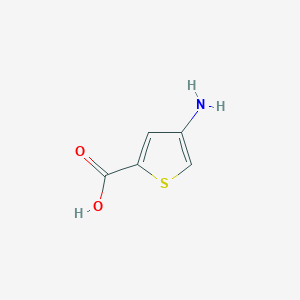

Synthesis and Antitumor Activity

The synthesis and evaluation of antitumor activity of novel compounds is a critical area of research. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of such chemical structures (Yurttaş et al., 2015).

Anti-inflammatory Activity

Another application is in the development of anti-inflammatory agents. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This underscores the utility of such compounds in designing new anti-inflammatory drugs (Sunder et al., 2013).

Synthesis of Monomers for Polybenzimidazoles

The synthesis of new AB-type monomers for polybenzimidazoles using derivatives similar to N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide as starting materials demonstrates the compound's relevance in polymer chemistry. These monomers contribute to the development of high-performance polymers with potential applications in advanced materials technology (Begunov & Valyaeva, 2015).

Propriétés

IUPAC Name |

N-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUKYAYIYDFST-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.